Welcome to the BenchChem Online Store!
molecular formula C10H16N2O2 B8670543 1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-1H-pyrrole-2,5-dione CAS No. 95856-50-1

1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-1H-pyrrole-2,5-dione

Cat. No. B8670543
M. Wt: 196.25 g/mol
InChI Key: RWIUYJGZZTTYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04481340

Procedure details

A solution of 17.5 g (0.2 mol.) of asym.dimethyl ethylene diamine in 100 ml of methanol is added dropwise to a solution of 25.1 g (0.2 mol.) of 2,3-dimethyl maleic acid anhydride in 100 ml of chloroform. The mixture is stirred for one hour at 15° C. The solvents are evaporated in vacuo and the residue is recrystallised from acetone. The pure product has a melting point of 9° C. and is used in the next step (c).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[NH:2][CH2:3][CH2:4][NH:5][CH3:6].[CH3:7][C:8]1[C:9]([O:11][C:12](=O)[C:13]=1[CH3:14])=[O:10].[CH3:16]O>C(Cl)(Cl)Cl>[CH3:16][N:5]([CH2:4][CH2:3][N:2]1[C:9](=[O:10])[C:8]([CH3:7])=[C:13]([CH3:14])[C:12]1=[O:11])[CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCCNC
Name
Quantity
25.1 g
Type
reactant
Smiles
C/C=1/C(=O)OC(\C1\C)=O
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for one hour at 15° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents are evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is recrystallised from acetone

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CN(C)CCN1C(C(=C(C1=O)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.